![molecular formula C7H11ClN2O B2761211 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride CAS No. 2416235-11-3](/img/structure/B2761211.png)
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride
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Overview
Description
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is a cyclic amine that contains an oxazole ring and has been shown to exhibit various biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Characterization
- Research on 3-oxo-2-arylhydrazonobutanenitriles, which are precursors to isoxazolamines and triazolamines, provides insight into the synthesis of related compounds like 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Al-Mousawi, Moustafa, & Elnagdi, 2007).
- Research on the intramolecular amination of nonclassical cyclopropylmethyl cation reveals routes to produce derivatives of cyclobutanones, which are structurally similar to 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Cycloaddition Reactions
- The study on gold(I)-catalyzed intermolecular [2+2] cycloadditions, involving oxazolidin-2-one derivatives, is relevant for understanding the cycloaddition reactions that 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride might undergo (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).
Cycloisomerization Processes
- Research on the tandem carbolithiation/cyclization of 2-(3-phenyl-2-propen-1-yl) oxazolines, leading to cyclobutane derivatives, highlights potential synthetic pathways for compounds like 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Robinson, Cronin, & Jones, 1997).
Novel Synthesis Methods
- The development of new synthetic routes to 3-aminocyclobut-2-en-1-ones, as described in studies, can provide insights into the synthesis of similar structures, including 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Brand, de Candole, & Brown, 2003).
Application in Medicinal Chemistry
- Research on the synthesis of protected 2-aminocyclobutanone as a modular transition state synthon is relevant for understanding how 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride could be used in medicinal chemistry (Mohammad, Reidl, Zeller, & Becker, 2020).
Mechanism of Action
Mode of Action
The mode of action of EN300-26658579 involves its interaction with these targets, leading to changes in cellular processes. The specifics of these interactions are still being researched .
Biochemical Pathways
Pharmacokinetics
The pharmacokinetics of EN300-26658579, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under study. These properties will significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of EN300-26658579’s action are still being investigated. Preliminary findings suggest that it has therapeutic potential in specific diseases.
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-26658579. These factors can include physiological conditions such as pH and temperature, as well as the presence of other molecules in the body .
properties
IUPAC Name |
3-(1,2-oxazol-3-yl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUHDQCQILVZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=NOC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride |
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